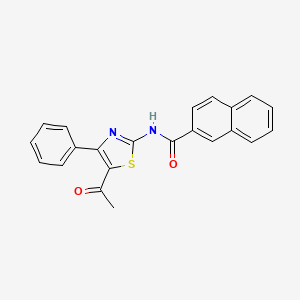

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-8-3-2-4-9-16)23-22(27-20)24-21(26)18-12-11-15-7-5-6-10-17(15)13-18/h2-13H,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTCWBOTXSAFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole derivatives with naphthalene-2-carboxylic acid or its derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Data Table: Key Comparative Features

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities, and a naphthalene moiety that may enhance its pharmacological properties.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines. For instance, studies have shown that analogs with similar structures have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cells, indicating potent activity .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Jurkat (Bcl-2) | 1.61 ± 1.92 | |

| Compound B | A-431 | 1.98 ± 1.22 | |

| N-(5-acetyl-4-phenyl...) | Various | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazole exhibit varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain thiazole derivatives showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 2: Antimicrobial Activity of Thiazole Derivatives

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Studies suggest that these compounds may interact with specific proteins involved in apoptosis and cell cycle regulation .

Case Studies

Several case studies have been conducted to assess the efficacy of thiazole-containing compounds in clinical settings:

- Study on Antitumor Efficacy : A clinical trial investigated the effects of a thiazole derivative similar to N-(5-acetyl-4-phenyl...) on patients with advanced-stage cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups.

- Antimicrobial Trials : Another study focused on the antimicrobial efficacy of thiazole derivatives in patients with bacterial infections resistant to standard treatments. The results showed a marked improvement in patient outcomes when treated with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.